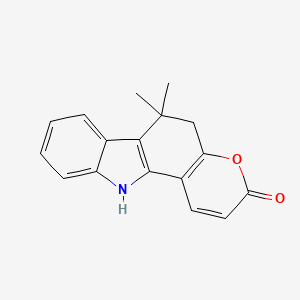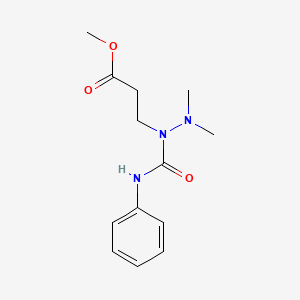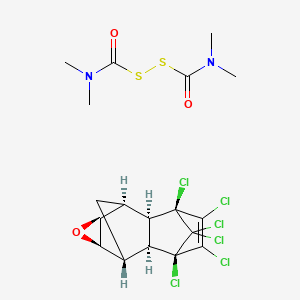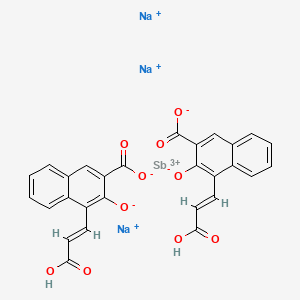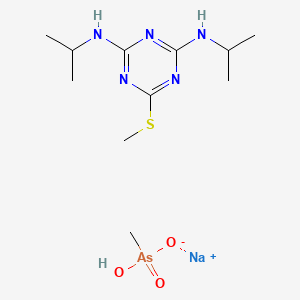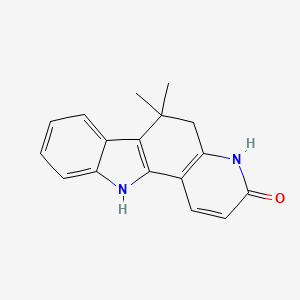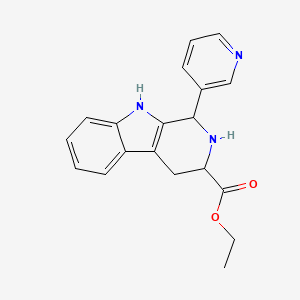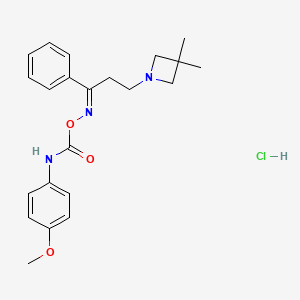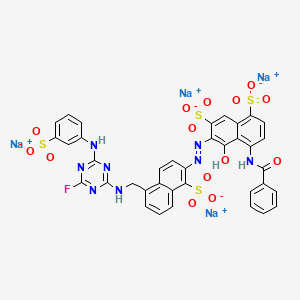
4-(Benzoylamino)-6-((5-(((4-fluoro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-1-sulpho-2-naphthyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Curcumin , is a natural compound found in the rhizome of the turmeric plant (Curcuma longa). It is a bright yellow chemical that has been used for centuries in traditional medicine, particularly in India and China, for its anti-inflammatory and antioxidant properties .
Méthodes De Préparation
Curcumin can be extracted from turmeric rhizomes through various methods, including solvent extraction, steam distillation, and supercritical fluid extraction. Industrial production often involves the use of organic solvents such as ethanol or acetone to extract curcumin from the dried and powdered turmeric rhizomes. The extract is then purified through crystallization or chromatography techniques to obtain pure curcumin .
Analyse Des Réactions Chimiques
Curcumin undergoes several types of chemical reactions, including:
Oxidation: Curcumin can be oxidized to form various products, including vanillin and ferulic acid.
Reduction: Reduction of curcumin can yield tetrahydrocurcumin, which has been studied for its enhanced bioavailability and stability.
Applications De Recherche Scientifique
Curcumin has a wide range of scientific research applications:
Chemistry: Curcumin is used as a natural dye and as a reagent in various chemical reactions due to its unique structure and reactivity.
Biology: It is studied for its potential to modulate various biological pathways, including those involved in inflammation, apoptosis, and cell proliferation.
Medicine: Curcumin is being researched for its potential therapeutic effects in conditions such as cancer, Alzheimer’s disease, and cardiovascular diseases. Its anti-inflammatory and antioxidant properties make it a promising candidate for drug development.
Industry: Curcumin is used in the food industry as a natural colorant and preservative.
Mécanisme D'action
Curcumin exerts its effects through multiple mechanisms:
Anti-inflammatory: Curcumin inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the inflammatory process.
Antioxidant: It scavenges free radicals and increases the activity of antioxidant enzymes, protecting cells from oxidative damage.
Molecular Targets: Curcumin interacts with various molecular targets, including transcription factors (e.g., NF-κB), cytokines, and growth factors, modulating their activity and expression.
Comparaison Avec Des Composés Similaires
Curcumin can be compared with other natural compounds with similar properties, such as:
Resveratrol: Found in grapes and berries, resveratrol also has anti-inflammatory and antioxidant properties but differs in its molecular structure and specific biological targets.
Quercetin: A flavonoid found in many fruits and vegetables, quercetin shares curcumin’s antioxidant properties but has different effects on cellular pathways.
Epigallocatechin gallate (EGCG): Found in green tea, EGCG has potent antioxidant and anti-inflammatory effects but differs in its bioavailability and stability compared to curcumin.
Curcumin’s unique structure, multiple mechanisms of action, and wide range of applications make it a compound of significant interest in various fields of research and industry.
Propriétés
Numéro CAS |
83763-62-6 |
|---|---|
Formule moléculaire |
C37H23FN8Na4O14S4 |
Poids moléculaire |
1042.8 g/mol |
Nom IUPAC |
tetrasodium;4-benzamido-6-[[5-[[[4-fluoro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]methyl]-1-sulfonatonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C37H27FN8O14S4.4Na/c38-35-42-36(44-37(43-35)40-21-9-5-10-22(16-21)61(49,50)51)39-18-20-8-4-11-24-23(20)12-13-27(33(24)64(58,59)60)45-46-31-29(63(55,56)57)17-25-28(62(52,53)54)15-14-26(30(25)32(31)47)41-34(48)19-6-2-1-3-7-19;;;;/h1-17,47H,18H2,(H,41,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H2,39,40,42,43,44);;;;/q;4*+1/p-4 |
Clé InChI |
LDXSBTXUZYIWGQ-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=CC=CC(=C5C=C4)CNC6=NC(=NC(=N6)F)NC7=CC(=CC=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


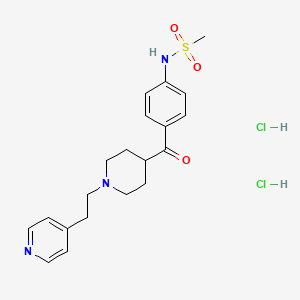
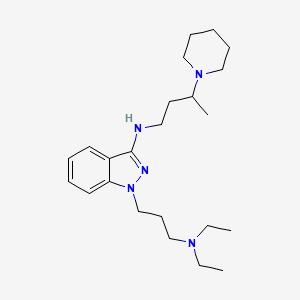
![oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide](/img/structure/B15190308.png)
